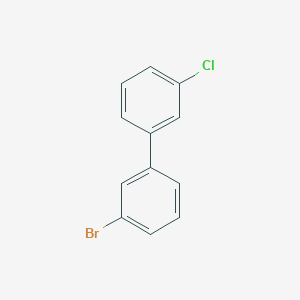

3-Bromo-3'-chlorobiphenyl

Description

Historical Context of Biphenyl (B1667301) Chemistry and Halogenation

The journey into the world of biphenyls began nearly 160 years ago, with early synthesis attempts dating back to 1855. rsc.org A significant milestone was the Wurtz-Fittig reaction in 1862, which extended the coupling reaction to include aryl halides. rsc.org Throughout the late 19th and early 20th centuries, chemists like Ullmann further refined these methods, utilizing copper-catalyzed reactions for the homocoupling of halo-arenes. rsc.org

The 20th century saw a surge in the synthesis and application of halogenated biphenyls, particularly polychlorinated biphenyls (PCBs). First synthesized in the early 1880s, commercial production of PCBs began in 1929. nih.gov These compounds were valued for their thermal stability and resistance to acids and alkalis, leading to their widespread use as dielectric fluids in transformers and capacitors, heat transfer fluids, and lubricants. nih.gov The process of creating PCBs involved reacting biphenyl with chlorine gas in the presence of an iron catalyst, where chlorine atoms would substitute hydrogen atoms on the biphenyl rings. memberclicks.net The properties of the resulting PCB mixtures varied depending on the extent and position of chlorination. nih.gov

Significance of Mixed Halogenated Biphenyls (PXBs) in Contemporary Chemical Research

Mixed halogenated biphenyls (PXBs), which contain more than one type of halogen, represent a growing area of interest in chemical research. nih.govnih.gov These compounds can be formed during combustion processes where both bromine and chlorine are present. food.gov.uk While there are thousands of potential PXBs, only a fraction are believed to exhibit significant toxicity. food.gov.uk

Recent studies have identified the presence of mixed halogenated dioxins, furans, and biphenyls in food, highlighting the need for further investigation into their occurrence and potential impact. nih.govfood.gov.uk The toxicological significance of many PXBs is still under investigation, with some studies suggesting that their biological effects could be at least as potent as their more well-known chlorinated counterparts. food.gov.uk The complexity of analyzing these compounds, due to the vast number of potential congeners, presents a significant challenge for researchers. food.gov.uk

Academic Rationale for Investigating 3-Bromo-3'-chlorobiphenyl

The specific compound this compound serves as a valuable subject of academic inquiry for several key reasons, including its unique structure, the influence of its halogen placement on reactivity, and its role as a model for understanding the broader class of PXBs.

Investigating this compound provides valuable insights into the behavior of the larger class of mixed halogenated biphenyls (PXBs). researchgate.netinderscienceonline.com By studying a specific, well-defined PXB like this one, researchers can better understand the fundamental principles that govern the formation and reactivity of these complex environmental contaminants. researchgate.netinderscienceonline.com For example, studying the gas-phase oxidation of a non-ortho substituted PXB can shed light on the formation of various halogenated pollutants during combustion processes that involve both bromine and chlorine sources. inderscienceonline.com This research is crucial for developing a comprehensive understanding of the environmental fate and potential risks associated with the broader family of mixed halogenated aromatic compounds. researchgate.netinderscienceonline.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H8BrCl |

| Molecular Weight | 267.55 g/mol guidechem.com |

| Appearance | Solid guidechem.com |

| CAS Number | 844856-42-4 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPLWYUXKVCBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305139 | |

| Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-42-4 | |

| Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844856-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 3 Chlorobiphenyl and Analogues

Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Cross-coupling reactions, particularly those catalyzed by palladium, have become the most efficient and versatile methods for forming carbon-carbon bonds, including the biphenyl linkage. thieme-connect.com These methods construct the biphenyl skeleton from two pre-functionalized aromatic precursors, offering absolute control over the substitution pattern.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netnih.gov Its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts make it exceptionally useful. thieme-connect.com

For the synthesis of 3-bromo-3'-chlorobiphenyl, a logical Suzuki-Miyaura approach would involve coupling a 3-chlorophenyl derivative with a 3-bromophenyl derivative. A highly effective strategy is the coupling of 3-chlorophenylboronic acid with 1-bromo-3-chlorobenzene (B44181) is not the target, it should be 1,3-dibromobenzene (B47543) or more directly, coupling 3-bromophenylboronic acid with 1-bromo-3-chlorobenzene . The latter is often preferred due to the differential reactivity of C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine-substituted position while leaving the chlorine atom untouched. rsc.org

The success of a Suzuki-Miyaura coupling, especially with less reactive aryl chlorides, is highly dependent on the catalyst system, which comprises a palladium precursor and a supporting ligand. nih.govacs.org

Palladium Precursors : Common precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Palladium(II) chloride (PdCl₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst. umich.edu

Ligand Design : The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging couplings involving aryl chlorides, electron-rich and sterically hindered phosphine (B1218219) ligands are often required. nih.gov Buchwald's dialkylbiaryl phosphine ligands, such as SPhos, are exceptionally effective for the cross-coupling of unactivated aryl chlorides and bromides, often allowing reactions to proceed at low catalyst loadings. nih.govacs.org

Pyridine-Pyrazole Ligands : Nitrogen-based ligands have also been developed as effective alternatives to phosphines. Pyridine-pyrazole N-N ligands can be synthesized and complexed with Palladium(II) to form air-stable and water-soluble catalysts. nih.govresearchgate.net These complexes have proven to be effective catalysts for Suzuki reactions, sometimes in aqueous media and under microwave irradiation, which can significantly reduce reaction times. nih.govresearchgate.net For instance, complexes like 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine (L1) complexed with PdCl₂ have shown high activity, achieving very high turnover numbers (TONs) in the coupling of substrates like 4-bromobenzotrifluoride. researchgate.net Pyrazole-tethered phosphine ligands (P,N-ligands) combine the properties of both ligand classes and are also efficient for Suzuki couplings. umich.edu

The table below summarizes representative conditions for Suzuki-Miyaura couplings relevant to the synthesis of halogenated biphenyls.

| Aryl Halide | Boronic Acid | Catalyst System (Palladium Source + Ligand) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene | >95% |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | ~97% |

| 4'-Bromoacetophenone | Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) Complex | KOH | EtOH/H₂O | 96% |

| Aryl Bromide | Phenylboronic Acid | Pd₂(dba)₃ + Pyrazole-Phosphine Ligand | CsF | Toluene | 82% |

| Aryl Chloride | Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | High |

This table presents generalized or model reaction data to illustrate the efficacy of different catalyst systems. Specific yields for this compound would require experimental optimization but are expected to be high using these advanced methods. nih.govumich.edunih.govnih.govrsc.org

Suzuki-Miyaura Cross-Coupling Methods

Optimization of Reaction Conditions (e.g., solvents, bases, temperature)

The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing biphenyl linkages, and its efficiency is highly dependent on the careful optimization of reaction parameters. For the synthesis of halogenated biphenyls, factors such as the choice of solvent, base, and temperature play a critical role in maximizing yield and minimizing side products.

Solvents: The choice of solvent influences the solubility of reactants and the stability of the catalytic species. A range of solvents can be employed, often in aqueous mixtures. For instance, in the coupling of aryl halides with arylboronic acids, solvents like 1,4-dioxane (B91453), toluene, and acetonitrile (B52724) have been successfully used. mdpi.com The use of aqueous systems is also common, which aligns with the principles of green chemistry. researchgate.net

Bases: The base is crucial for the activation of the organoboron species in the transmetalation step of the catalytic cycle. A variety of inorganic bases have been tested, with their efficacy often depending on the specific substrates and catalyst system. Common bases include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). mdpi.comresearchgate.net Studies have shown that for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, K₃PO₄ in 1,4-dioxane provides good yields. mdpi.com The concentration of the base can also be a critical factor, as some studies have revealed a decrease in conversion at high base concentrations.

Temperature: Reaction temperature significantly affects the rate of reaction. While many Suzuki couplings proceed efficiently at elevated temperatures (e.g., 70-100°C), the optimal temperature can vary. mdpi.comnih.gov For instance, the coupling of (2-bromophenyl)diphenylphosphine (B1266768) oxide with aryl boronic acids was conducted with potassium phosphate at elevated temperatures. nih.gov Optimization aims to find a balance between a sufficient reaction rate and the prevention of catalyst decomposition or undesired side reactions.

The following table summarizes the optimization of conditions for a representative Suzuki-Miyaura coupling reaction.

| Parameter | Condition | Effect on Yield/Conversion | Reference |

|---|---|---|---|

| Base | K₃PO₄ | Generally provides good to excellent yields. | mdpi.comnih.gov |

| K₂CO₃ | Effective, used in various Suzuki couplings. | researchgate.netresearchgate.net | |

| Cs₂CO₃ | Often used for challenging couplings, highly effective. | researchgate.net | |

| Solvent | 1,4-Dioxane | Good yields reported in combination with K₃PO₄. | mdpi.com |

| Toluene | Commonly used, effective in many systems. | mdpi.comnih.gov | |

| Aqueous Systems | Efficient and environmentally friendlier option. | researchgate.net | |

| Temperature | 70-80 °C | Sufficient for many couplings involving aryl bromides. | mdpi.com |

| 100 °C | May be required for less reactive substrates. | nih.gov |

Synthesis of Precursors: Halogenated Phenylboronic Acids and Halogenated Benzenes

The successful synthesis of this compound via cross-coupling relies on the availability of the requisite precursors: a halogenated benzene (B151609) and a halogenated phenylboronic acid. For a Suzuki reaction, this could involve the coupling of 3-bromobenzene with 3-chlorophenylboronic acid, or 3-chlorobenzene with 3-bromophenylboronic acid.

Halogenated Phenylboronic Acids: A common and efficient method for preparing phenylboronic acids involves the reaction of a Grignard reagent (formed from an aryl halide) with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis. wikipedia.orggeorganics.sk For example, 3-chlorophenylboronic acid can be synthesized from 3-chloro-1-bromobenzene by first forming the Grignard reagent, which is then reacted with B(OCH₃)₃ and subsequently hydrolyzed. Another route starts from dihalogenated benzenes; a patented method describes the preparation of monohalogenated phenylboronic acids from dihalogenated benzene raw materials via a Grignard exchange reaction, achieving high purity and yields over 80%. google.com This method avoids the use of costly butyl lithium reagents and ultra-low temperatures. google.com

Halogenated Benzenes: The corresponding halogenated benzene precursors, such as 1-bromo-3-chlorobenzene, 3-bromobenzene, or 3-chlorobenzene, are typically commercially available or can be prepared using standard aromatic halogenation techniques, such as electrophilic aromatic substitution.

Ullmann Coupling for Biphenyl Linkage Formation

The Ullmann reaction is a classic method for forming biaryl linkages through the copper-catalyzed coupling of two aryl halides. organic-chemistry.org The traditional Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 200°C) and an excess of copper powder or copper bronze. nih.govorganic-chemistry.org This method is most effective for the synthesis of symmetrical biphenyls.

When applied to the synthesis of unsymmetrical biphenyls like this compound, a cross-Ullmann reaction between two different aryl halides (e.g., 1,3-dibromobenzene and 1,3-dichlorobenzene, or 3-bromobenzene and 3-chlorobenzene) would typically result in a mixture of three products: two symmetrical homocoupled biphenyls and the desired unsymmetrical product. This lack of selectivity, coupled with generally low yields (reported in the range of 20–38% for similar polychlorinated biphenyls), makes it a less favorable approach compared to modern cross-coupling methods like the Suzuki reaction. nih.gov Furthermore, the reactivity of aryl halides in Ullmann coupling follows the trend I > Br > Cl, making the coupling of aryl chlorides particularly challenging. While some modern modifications have been developed to achieve Ullmann-type reactions under milder conditions, such as using N,N-dimethylglycine as a ligand to promote the coupling of aryl iodides and bromides at 90°C, these are more commonly applied to diaryl ether synthesis. organic-chemistry.org

Other Coupling Reactions (e.g., Cadogan Coupling)

While Suzuki and Ullmann reactions directly form the biphenyl C-C bond, other named reactions utilize biphenyl precursors to construct more complex heterocyclic systems. The Cadogan reaction, for instance, is a deoxygenative cyclization method used to synthesize carbazoles from o-nitrobiphenyls. This reaction traditionally involves treating the o-nitrobiphenyl with a trivalent phosphorus reagent, such as triphenylphosphine, at high temperatures (150–220 °C).

The mechanism is believed to involve the deoxygenation of the nitro group by the phosphine to form a nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond on the adjacent phenyl ring to form the carbazole (B46965) structure. Recent advancements have led to the development of milder, visible-light-induced photoredox Cadogan cyclizations that can proceed without transition metals. Although the Cadogan reaction is a powerful tool for synthesizing carbazole derivatives, it is not a method for forming the initial biphenyl linkage itself but rather a subsequent transformation of a pre-formed, suitably functionalized biphenyl.

Multi-step Synthetic Pathways for Asymmetric Biphenyls

The synthesis of an asymmetrically substituted biphenyl like this compound is inherently a multi-step process, beginning with the acquisition or synthesis of functionalized precursors followed by a cross-coupling reaction. The most common and efficient pathway involves a palladium-catalyzed cross-coupling reaction, which offers high selectivity and functional group tolerance.

A representative multi-step pathway using the Suzuki reaction would be:

Precursor Synthesis: Preparation of 3-chlorophenylboronic acid from 1-bromo-3-chlorobenzene. This involves Grignard reagent formation and subsequent reaction with trimethyl borate and hydrolysis.

Cross-Coupling: The palladium-catalyzed reaction between 3-chlorophenylboronic acid and 3-bromoiodobenzene (or 1,3-dibromobenzene for selective coupling) in the presence of a suitable catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/water).

Purification: Isolation of the final product, this compound, from the reaction mixture using techniques such as column chromatography.

This approach ensures that the two different aryl rings are joined selectively, avoiding the mixture of products that would arise from less selective methods like the Ullmann coupling of two different aryl halides. nih.gov

Sequential Functionalization Strategies

Sequential functionalization is a key strategy in the synthesis of complex asymmetric biphenyls. This involves the carefully planned introduction of functional groups onto one or both of the aromatic rings before the coupling step. This ensures the correct placement of substituents in the final product. For instance, in the synthesis of chiral biphenyl phosphine ligands, a common strategy involves a sequence of lithiation followed by iodination to install a handle for subsequent Ullmann coupling. nih.gov

In the context of this compound, the strategy is straightforward: the synthesis of two distinct, pre-functionalized precursors. One precursor is an aryl halide (e.g., 3-bromobenzene), and the other is an organometallic reagent (e.g., 3-chlorophenylboronic acid). The synthesis of each of these precursors constitutes a sequential functionalization of a simple benzene starting material. This targeted approach, where each half of the final molecule is constructed separately before being joined, is fundamental to the efficient synthesis of unsymmetrical biaryls.

Emerging Synthetic Technologies

The synthesis of complex molecules like this compound is continually evolving, driven by the need for more efficient, safer, and environmentally benign processes. Emerging technologies such as microwave-assisted synthesis and flow chemistry are at the forefront of this evolution, offering significant advantages over traditional batch processing methods. These technologies provide enhanced control over reaction conditions, leading to accelerated reaction times, improved yields, and greater scalability.

Microwave-Assisted Synthesis in Biphenyl Chemistry

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry, leveraging microwave radiation to heat reaction mixtures directly and efficiently. researchgate.net Unlike conventional heating methods that rely on external heat sources and thermal conductivity, microwave heating occurs through the interaction of microwaves with polar molecules in the reaction mixture, a process known as dielectric heating. researchgate.netnih.gov This mechanism, comprising dipolar polarization and ionic conduction, allows for rapid, uniform, and localized heating of the sample, avoiding the common issue of overheating vessel surfaces. nih.govajchem-a.comijnrd.org

The primary benefits of MAOS are dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity due to minimized side reactions. researchgate.netajchem-a.comijnrd.org These advantages align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. ijnrd.orgajgreenchem.com

In the context of biphenyl chemistry, MAOS is particularly effective for accelerating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for creating the C-C bond between two aryl rings. mdpi.com The reaction between an aryl halide and an arylboronic acid can be significantly expedited under microwave irradiation. mdpi.comacs.org The use of microwave conditions can lead to moderate to excellent yields of biphenyls in very short reaction times, even with low catalyst loading. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | nih.govajchem-a.com |

| Typical Yield | Good to excellent (e.g., 85%) | Often higher (e.g., >95%) | ajchem-a.com |

| Energy Consumption | High (heats entire apparatus) | Low (heats only the reaction mixture) | ajchem-a.comajgreenchem.com |

| Heating Method | Conduction/Convection (slow, uneven) | Dielectric Heating (rapid, uniform) | nih.govajgreenchem.com |

| Side Products | More prevalent due to prolonged heating | Minimized due to shorter reaction times | ajchem-a.comijnrd.org |

Flow Chemistry Approaches for Scale-Up

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. mt.com In a flow system, reactants are continuously pumped through a network of tubes and reactors where they mix and react under precisely controlled conditions. amf.chlabunlimited.com This methodology offers superior control over critical reaction parameters such as temperature, pressure, mixing, and residence time. amf.ch

The key advantages of flow chemistry include enhanced safety, improved reaction efficiency, and, most importantly, seamless scalability. mt.comamf.ch The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling better temperature management and reducing the risk of thermal runaways, especially for highly exothermic reactions. amf.chlabunlimited.com The continuous nature of the process also minimizes the volume of hazardous materials present at any given moment, significantly improving operational safety. amf.ch

For industrial applications and scale-up, flow chemistry is particularly advantageous. unimi.it Unlike batch reactors, which can be difficult to scale due to mass and heat transfer limitations, scaling up a flow process often simply involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). amf.chresearchgate.net This makes the transition from laboratory-scale synthesis to large-scale production more direct and predictable. amf.ch The Suzuki-Miyaura cross-coupling reaction has been successfully adapted to continuous flow systems for the synthesis of various biaryl derivatives. tandfonline.commdpi.comacs.org Both homogeneous and heterogeneous palladium catalysts have been employed in flow reactors, with heterogeneous systems offering the additional benefit of simplified catalyst separation and recycling. acs.orgacsgcipr.org

Table 2: Illustrative Scalability of a Continuous Flow Suzuki-Miyaura Coupling

| Parameter | Laboratory Scale | Pilot/Production Scale | Reference |

| Reactor Volume | Milliliters (e.g., 10 mL) | Liters (achieved by longer run time) | amf.chunimi.it |

| Flow Rate | 0.1 - 1.0 mL/min | 10 - 100 mL/min (or higher) | researchgate.net |

| Residence Time | 5 - 20 minutes | 5 - 20 minutes (kept constant) | mdpi.com |

| Throughput | Grams per day | Kilograms per day | researchgate.net |

| Product Yield & Purity | High and consistent | High and consistent (lot-to-lot consistency) | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 3 Chlorobiphenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. pearson.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. pearson.com The reactivity of the aromatic ring and the position of substitution are significantly influenced by the substituents already present on the ring. pearson.com

Influence of Halogen Substituents on Ring Activation/Deactivation

Halogen substituents, such as bromine and chlorine, have a dual effect on the reactivity of the benzene (B151609) ring towards electrophilic attack. They are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring by reducing its electron density. hrpatelpharmacy.co.in This deactivation makes the electrophilic substitution reaction slower compared to unsubstituted benzene. masterorganicchemistry.com

In the case of 3-Bromo-3'-chlorobiphenyl, both the bromo and chloro substituents deactivate their respective phenyl rings towards electrophilic aromatic substitution.

Regioselectivity of Further Substitution

The positions at which further substitution occurs on the biphenyl (B1667301) rings are determined by the directing effects of the existing halogen substituents. Both bromine and chlorine are ortho, para-directing groups. hrpatelpharmacy.co.in This is because the resonance stabilization of the intermediate carbocation is most effective when the electrophile attacks the positions ortho or para to the halogen substituent. hrpatelpharmacy.co.in

For this compound, electrophilic attack will preferentially occur at the ortho and para positions relative to the bromine and chlorine atoms.

On the brominated ring: Substitution will be directed to the 2-, 4-, and 6-positions.

On the chlorinated ring: Substitution will be directed to the 2'-, 4'-, and 6'-positions.

The phenyl group itself is also an ortho, para-directing and activating substituent. pearson.com Therefore, the reactivity of each ring is a composite of the effects of the halogen and the other phenyl ring. The ring that is "less deactivated" will be the primary site of substitution. A detailed analysis of the combined electronic effects would be needed to definitively predict which ring is more susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike electrophilic substitution, this reaction is favored by the presence of electron-withdrawing groups on the aromatic ring. youtube.comlibretexts.org

Role of Halogens as Leaving Groups

In nucleophilic aromatic substitution reactions, halogens can serve as effective leaving groups. The reactivity of aryl halides in these reactions often follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond strength. rsc.org The presence of electron-withdrawing groups ortho and/or para to the halogen can activate the ring towards nucleophilic attack. youtube.comlibretexts.org

In this compound, both the bromine and chlorine atoms can potentially be displaced by a nucleophile. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromine atom might be a better leaving group.

Mechanistic Studies of Nucleophilic Attack

Nucleophilic aromatic substitution can proceed through different mechanisms. A common pathway is the SNAr (addition-elimination) mechanism. libretexts.org This mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of electron-withdrawing groups helps to stabilize this intermediate. libretexts.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For chlorinated and brominated aromatic compounds, nucleophilic addition ortho to the carbon-halogen bond via an anionic intermediate is often the preferred mechanism. science.gov

Cross-Coupling Reactivity with this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions, which are typically catalyzed by transition metals like palladium or nickel. rsc.org

This compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings. The differential reactivity of the C-Br and C-Cl bonds can allow for selective reactions. The C-Br bond is generally more reactive than the C-Cl bond in these catalytic cycles. rsc.org

For example, in a Negishi cross-coupling reaction, 1-bromo-3-chlorobenzene (B44181) can react chemoselectively at the bromine position with an organozinc reagent in the presence of a palladium catalyst to form a chloro-biphenyl product. uni-muenchen.de A similar selectivity would be expected for this compound, allowing for transformations at the brominated position while leaving the chlorinated position intact for subsequent reactions.

Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. For a dihalogenated biphenyl such as this compound, these reactions offer pathways to create more complex molecular architectures. The reactivity of the C-Br versus the C-Cl bond is a key factor in these transformations.

Suzuki Reaction: The Suzuki reaction, or Suzuki-Miyaura coupling, is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orgdiva-portal.org The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would allow for selective coupling at the 3-position under controlled conditions. diva-portal.org This reaction is widely used for synthesizing substituted biphenyls. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions, such as room temperature. wikipedia.org Similar to the Suzuki reaction, the difference in bond strength between C-Br and C-Cl would favor the initial reaction at the more labile C-Br bond of this compound. Copper-free versions of this reaction have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle also begins with the oxidative addition of the palladium catalyst to the aryl halide. wikipedia.org In the case of this compound, the reaction would preferentially occur at the C-Br bond. A significant challenge in Heck reactions with bromoarenes can be the competing dehalogenation side reaction. beilstein-journals.org

Chemoselectivity in Reactions with Dihalo-biphenyls

Chemoselectivity is a critical aspect when working with dihalogenated compounds like this compound. In palladium-catalyzed cross-coupling reactions, the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds dictates the reaction's outcome. The C-Br bond is weaker and more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond. This reactivity difference (I > OTf > Br >> Cl) is well-established and allows for selective functionalization. diva-portal.org

By carefully controlling reaction conditions (e.g., catalyst, ligands, temperature, and reaction time), it is possible to achieve selective coupling at the C-Br position while leaving the C-Cl bond intact. This stepwise functionalization is a powerful strategy for synthesizing complex, unsymmetrically substituted biphenyls. For instance, a Suzuki coupling could be performed selectively at the 3-position, followed by a subsequent, more forcing coupling reaction at the 3'-position. This principle of chemoselectivity is fundamental in the synthesis of specifically substituted dihalo-biphenyl derivatives. acgpubs.org

Oxidation Reactions

The oxidation of halogenated biphenyls is a key process in their environmental degradation and can lead to the formation of toxic byproducts.

Gas-Phase Oxidation Studies

Formation of Oxidized Byproducts (e.g., dibenzofurans, dibenzodioxins)

The oxidation of PCBs, particularly during combustion or other thermal processes, can lead to the formation of polychlorinated dibenzofurans (PCDFs) and, to a lesser extent, polychlorinated dibenzodioxins (PCDDs). In the case of mixed halogenated biphenyls like this compound, this can result in the formation of polybrominated/polychlorinated dibenzofurans (PXDFs) and dibenzodioxins (PXDDs). researchgate.netfood.gov.uk

Studies on the oxidation of 4-bromo-4'-chlorobiphenyl have shown the formation of various halogenated compounds, including small amounts of chlorinated and mixed halogenated dibenzofurans. researchgate.net The formation of furans from biphenyl precursors is often more likely than dioxins under certain synthesis conditions. food.gov.uk Research on 4-chlorobiphenyl (B17849) combustion indicates that monochlorodibenzofurans can form at lower temperatures (300 to 450 °C), suggesting a gas-phase reaction mechanism. newcastle.edu.au The intramolecular cyclization of a biphenyl to a dibenzofuran (B1670420) can be facilitated by the loss of a halogen and a hydrogen atom from adjacent rings, a process that can be influenced by the presence of oxidizing agents.

Reduction and Dehalogenation Processes

Reductive dehalogenation is a crucial process in the environmental fate of halogenated biphenyls, involving the removal of a halogen atom and its replacement with a hydrogen atom. oup.com This process can be mediated by various chemical reagents or microorganisms.

Studies on anaerobic microorganisms in sediments have demonstrated the ability to dehalogenate both brominated and chlorinated biphenyls. nih.govasm.org These studies reveal that brominated biphenyls are often better substrates for dehalogenation than their chlorinated counterparts. nih.govasm.org The general specificity shows that meta and para halogens are removed more readily than ortho halogens. nih.govasm.org For a compound like this compound, this suggests that both the meta-bromine and the meta-chlorine could be reductively removed, likely with the bromine being removed first due to its higher reactivity. Microbial dehalogenation can ultimately lead to the formation of biphenyl. nih.govasm.org The addition of brominated biphenyls has even been shown to "prime" or stimulate the microbial dechlorination of persistent PCBs in contaminated sediments. nih.gov

Chemical methods for dehalogenation also exist. For example, alkoxyborohydrides have been used for the dechlorination of PCBs. acs.org

Below is a data table summarizing the observed microbial dehalogenation patterns for brominated biphenyls (BBs) and polychlorinated biphenyls (PCBs) from sediment studies.

| Halogenated Biphenyl Type | Observed Reactivity | Key Findings | Reference |

|---|---|---|---|

| Brominated Biphenyls (BBs) | Generally higher than PCBs | Meta and para bromines are removed first. Ortho bromines are more recalcitrant but are ultimately removed. Complete dehalogenation to biphenyl is common. | nih.govasm.org |

| Polychlorinated Biphenyls (PCBs) | Generally lower than BBs | Meta and para chlorines are removed preferentially. Ortho chlorines are typically not removed (with some exceptions). Often results in partial dehalogenation. | nih.govasm.org |

Rearrangement Reactions and Isomerization Pathways

Information regarding rearrangement and isomerization pathways specifically for this compound is limited in the reviewed literature. However, isomerization reactions are known to occur for related compounds, such as chlorobiphenylols, which can be formed through various synthetic routes. pageplace.de In palladium-catalyzed cross-coupling reactions, isomerization of alkyl groups on coupling partners can occur, highlighting the potential for rearrangements under certain catalytic conditions, although this relates to the substituent rather than the biphenyl core itself. acs.org High-energy processes, such as photolysis, could potentially induce isomerization or rearrangement of the halogen atoms on the biphenyl rings, but specific studies on this compound were not identified.

Radical Reactions Involving this compound

The study of radical reactions involving this compound provides insight into its potential degradation pathways under specific environmental or laboratory conditions. While direct research on this specific congener is limited, its reactivity can be inferred from the well-documented behavior of other halogenated biphenyls, such as monochlorobiphenyls and monobromobiphenyls. Radical reactions are characterized by chain mechanisms consisting of initiation, propagation, and termination steps, often induced by energy sources like ultraviolet (UV) light (photolysis) or gamma-rays (radiolysis). libretexts.org

The initiation of a radical reaction in this compound typically involves the homolytic cleavage of a carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. researchgate.net Consequently, the selective cleavage of the C-Br bond is the more energetically favorable initiation pathway upon irradiation.

Initiation: The primary initiation step is the homolytic fission of the C-Br bond, yielding a 3'-chloro-[1,1'-biphenyl]-3-yl radical and a bromine radical. A less favorable, secondary initiation pathway involves the cleavage of the C-Cl bond.

Primary Initiation (C-Br Cleavage): C₁₂H₈BrCl + hν → •C₁₂H₈Cl + Br•

Secondary Initiation (C-Cl Cleavage): C₁₂H₈BrCl + hν → •C₁₂H₈Br + Cl•

Propagation: Once formed, the aryl radicals are highly reactive and can participate in propagation steps, most commonly hydrogen abstraction from a solvent or another hydrogen donor molecule (RH). nptel.ac.in This leads to the formation of dehalogenated products.

Formation of 3-Chlorobiphenyl (B164846): •C₁₂H₈Cl + RH → C₁₂H₉Cl + R•

Formation of 3-Bromobiphenyl (B57067): •C₁₂H₈Br + RH → C₁₂H₉Br + R•

The halogen radicals (Br• and Cl•) generated during initiation can also abstract hydrogen atoms from the surrounding medium, perpetuating the radical chain.

Termination: The radical chain reaction concludes when two radical species combine, forming a stable, non-radical product. libretexts.org Various termination steps are possible, leading to the formation of different products, including dimers of the initial compound.

Radical Combination: 2 •C₁₂H₈Cl → C₂₄H₁₆Cl₂ (Dichlorobiquaterphenyl) •C₁₂H₈Cl + Br• → C₁₂H₈BrCl (Reformation of the parent compound)

Studies on the radiolysis of bromobenzene (B47551) have shown that the primary radical formed (phenyl radical) leads to products such as benzene (via hydrogen abstraction) and various bromobiphenyls. rsc.org Similarly, the photolysis of 3-chlorobiphenyl (PCB 2) results in dechlorination to form biphenyl. researchgate.net Based on these analogous reactions, the principal radical reaction of this compound is expected to be reductive debromination, followed by reductive dechlorination.

The expected products from the radical-induced degradation of this compound are summarized in the table below.

Interactive Data Table: Potential Products of Radical Reactions of this compound

| Product Name | Chemical Formula | Formation Pathway |

| 3-Chlorobiphenyl | C₁₂H₉Cl | Primary debromination followed by hydrogen abstraction. |

| 3-Bromobiphenyl | C₁₂H₉Br | Secondary dechlorination followed by hydrogen abstraction. |

| Biphenyl | C₁₂H₁₀ | Subsequent dehalogenation of 3-chlorobiphenyl or 3-bromobiphenyl. |

| Dichlorobiquaterphenyls | C₂₄H₁₆Cl₂ | Dimerization of 3'-chloro-[1,1'-biphenyl]-3-yl radicals. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-3'-chlorobiphenyl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The asymmetry of the molecule means that all eight aromatic protons are chemically non-equivalent, leading to a series of multiplets. The precise chemical shifts and coupling constants are influenced by the electronic effects of the bromine and chlorine substituents.

Similarly, the ¹³C NMR spectrum will display twelve distinct signals for the twelve carbon atoms of the biphenyl (B1667301) system. The carbons directly bonded to the halogens (C-3 and C-3') will show characteristic chemical shifts influenced by the electronegativity and heavy atom effect of bromine and chlorine. The chemical shifts of the other carbon atoms provide further confirmation of the substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for Related Biphenyls (Data presented is for illustrative purposes based on related compounds and may not represent the exact values for this compound)

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3-Bromobiphenyl (B57067) shimadzu.com | CDCl₃ | 7.78 | t | 1.8 |

| 7.60-7.57 | m | |||

| 7.55-7.46 | m | |||

| 7.43-7.39 | m | |||

| 7.33 | t | 7.8 | ||

| 3-Chlorobiphenyl (B164846) nih.gov | CDCl₃ | 7.58-7.29 | m |

Table 2: Representative ¹³C NMR Spectral Data for Related Biphenyls (Data presented is for illustrative purposes based on related compounds and may not represent the exact values for this compound)

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3-Bromobiphenyl shimadzu.com | CDCl₃ | 143.3, 139.6, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9 |

| 3-Chlorobiphenyl nih.gov | CDCl₃ | 143.3, 140.0, 134.8, 130.0, 128.9, 127.9, 127.5, 127.3, 127.2, 125.4 |

To definitively assign the complex proton and carbon signals of this compound, two-dimensional (2D) NMR experiments are indispensable. researchgate.netnd.edunih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on each of the phenyl rings. For instance, the proton at C-2 would show a correlation to the proton at C-4 (a four-bond coupling) and the proton at C-6. Similarly, on the other ring, the proton at C-2' would show correlations to its neighbors.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

The dihedral angle between the two phenyl rings in biphenyl systems is a critical conformational parameter that influences their biological activity and physical properties. This angle is determined by the balance of steric hindrance from the ortho substituents and the electronic effects that favor planarity for optimal π-conjugation. In this compound, the meta-substitution pattern results in less steric hindrance compared to ortho-substituted biphenyls, suggesting a non-planar but not highly twisted conformation.

NMR spectroscopy can provide insights into the dihedral angle through the measurement of through-space interactions in a Nuclear Overhauser Effect (NOE) experiment or by analyzing long-range coupling constants. jeol.comjeol.comresearchgate.netlibretexts.org For instance, NOE correlations between protons on different rings (e.g., between H-2/H-6 and H-2'/H-6') can indicate their spatial proximity, which is dependent on the dihedral angle. Computational studies on substituted biphenyls have shown that 3,3'-dihalogenated biphenyls typically exhibit a double minimum energy profile with dihedral angles around 45° and 135°. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the identity of this compound. The presence of bromine and chlorine atoms with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a distinctive isotopic cluster for the molecular ion, which can be precisely matched with theoretical predictions.

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₂H₈⁷⁹Br³⁵Cl | [M]⁺ | 265.9525 |

| C₁₂H₈⁸¹Br³⁵Cl | [M+2]⁺ | 267.9504 |

| C₁₂H₈⁷⁹Br³⁷Cl | [M+2]⁺ | 267.9495 |

| C₁₂H₈⁸¹Br³⁷Cl | [M+4]⁺ | 269.9475 |

The fragmentation pattern in HRMS can also provide structural information. Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms and cleavage of the biphenyl bond. researchgate.netacs.orglcms.cz

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the separation, identification, and purity assessment of volatile and semi-volatile organic compounds like polychlorinated biphenyls (PCBs) and their analogs. shimadzu.commdpi.comthermofisher.comscielo.brnih.gov In a GC-MS analysis of this compound, the compound would be separated from any impurities or starting materials on a capillary GC column. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions. The fragmentation pattern serves as a chemical fingerprint that can be compared to library spectra or used for structural confirmation. For routine analysis of PCBs, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity for target analytes. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual chemical compounds within complex mixtures. In the context of halogenated biphenyls, such as this compound, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. oup.comnih.gov This is crucial for distinguishing between various congeners and metabolites, which often co-exist in environmental and biological samples. oup.comnih.gov

The separation of halogenated biphenyls is typically achieved using reversed-phase liquid chromatography, often with a C18 stationary phase. oup.comtandfonline.com The mobile phase composition, such as water-methanol or water-acetonitrile mixtures containing a small percentage of formic acid, can significantly influence the separation efficiency and the sensitivity of the mass spectrometric detection. nih.gov Gradient elution programs are commonly employed to effectively separate compounds with a wide range of polarities. nih.gov

For detection, electrospray ionization (ESI) is a frequently used ionization source in the analysis of halogenated biphenyls and their hydroxylated metabolites, often operated in the negative ion mode. oup.comnih.gov Following ionization, the analytes are detected by the mass spectrometer. For enhanced specificity, tandem mass spectrometry (MS/MS) techniques like multiple reaction monitoring (MRM) are utilized. In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This highly selective detection method minimizes background interference and improves the accuracy of quantification. oup.com

Recent advancements have seen the application of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov This approach offers faster separation times compared to conventional HPLC. nih.gov While gas chromatography (GC) is also a prominent technique for PCB analysis, LC-MS provides the advantage of analyzing hydroxylated metabolites directly without the need for derivatization, which can streamline sample preparation. oup.comtandfonline.com However, achieving the same level of isomeric separation as with long GC columns can be a challenge for LC methods. nih.gov

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) is another emerging technique that shows promise for the rapid separation and identification of isomers of halogenated biphenyls and their metabolites in complex mixtures. nih.gov

Table 1: LC-MS Parameters for Halogenated Biphenyl Analysis

| Parameter | Typical Conditions | Source |

| Chromatography | ||

| Column | Reversed-phase C18 | oup.comtandfonline.com |

| Mobile Phase | Water/Methanol or Water/Acetonitrile (B52724) with Formic Acid | nih.gov |

| Elution | Gradient | nih.gov |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), negative mode | oup.comnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) | oup.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are valuable techniques for investigating the vibrational modes of molecules, providing insights into their structure and conformation. For halogenated biphenyls like this compound, these spectroscopic methods can be used to identify characteristic functional groups and to study the conformational changes of the molecule.

Characteristic Vibrational Modes of Halogenated Biphenyls

The vibrational spectra of halogenated biphenyls are characterized by several key features. Common peaks observed in the Raman spectra of biphenyl and its derivatives include:

C-H stretching mode: around 3065-3100 cm⁻¹ researchgate.net

Ring CCC stretching mode: around 1600-1650 cm⁻¹ researchgate.net

C-C bridge bond stretching mode: around 1280 cm⁻¹ researchgate.net

C-H in-plane bending mode: between 1050 and 1100 cm⁻¹ researchgate.net

CCC trigonal breathing mode: around 1000 cm⁻¹ researchgate.net

The substitution of hydrogen with halogen atoms introduces new vibrational modes and shifts the existing ones. The C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum. The presence of both bromine and chlorine atoms in this compound will result in a complex vibrational spectrum with contributions from both C-Br and C-Cl stretching and bending modes. The specific positions of these halogen-related vibrational bands can aid in the identification of different isomers. researchgate.net For instance, differences in the Raman spectra of 2-, 3-, and 4-chlorobiphenyl (B17849) have been observed and used for their identification. researchgate.net

Table 2: Characteristic Raman Peaks for Biphenyl and its Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| C-H stretching | ~3065-3100 | researchgate.net |

| Ring CCC stretching | ~1600-1650 | researchgate.net |

| C-C bridge bond stretching | ~1280 | researchgate.net |

| C-H in-plane bending | 1050-1100 | researchgate.net |

| CCC trigonal breathing | ~1000 | researchgate.net |

Conformational Analysis via Vibrational Spectroscopy

The dihedral angle between the two phenyl rings is a key conformational parameter in biphenyls. Vibrational spectroscopy, in conjunction with theoretical calculations, can provide information about this angle. scivisionpub.comresearchgate.net The vibrational frequencies can be sensitive to the degree of conjugation between the two rings, which is directly related to the dihedral angle. researchgate.net For instance, changes in the vibrational spectra upon torsion have been investigated using quantum chemistry computations. researchgate.net It has been noted that ortho-substituted biphenyls tend to have a larger twist in their ground states. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For halogenated biphenyls, the UV-Vis spectrum is influenced by the π-electron system of the biphenyl core and the electronic effects of the halogen substituents. The absorption bands in the UV-Vis region correspond to transitions between different electronic energy levels.

Molecules with π bonds are most likely to absorb light in the UV-Vis region. libretexts.org Conjugation is a major structural feature that can be identified using this technique. libretexts.org The presence of halogen substituents can cause a shift in the absorption maxima (λmax). Halogenation can shift the absorption onset to longer wavelengths. acs.org For example, the radical cations of biphenyls with para-substituents exhibit a red shift in their UV absorption compared to the unsubstituted biphenyl radical cation. rsc.org Conversely, ortho-substitution can lead to a blue shift. rsc.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic spectra of halogenated biphenyls and to understand the nature of the electronic transitions. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

The dihedral angle between the phenyl planes in biphenyl itself is about 45° in the gas phase, but it is close to planar in the solid state. iucr.org However, in substituted biphenyls, this angle can vary significantly depending on the nature and position of the substituents. scivisionpub.comiucr.org For example, the dihedral angle in 4-acetyl-3'-chlorobiphenyl (B1277849) was determined to be 37.7°. iucr.org In di-ortho-substituted halogenated biphenyls, the torsion angle around the bridging C-C bond can be significantly larger, ranging from 58.4° to 84.8°. scivisionpub.com

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, which can include van der Waals forces, dipole-dipole interactions, and, in the case of halogenated compounds, halogen bonding. scivisionpub.commdpi.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com These interactions, along with other weak interactions like C-H···π and π-π stacking, play a crucial role in directing the crystal packing arrangement. scivisionpub.commdpi.comresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. scivisionpub.com It helps in understanding the dominant forces responsible for the crystal packing. scivisionpub.com For instance, in halogenated compounds, Cl···Cl interactions can be significant in the crystal packing. acs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and related characteristics of 3-Bromo-3'-chlorobiphenyl.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. materialssquare.com It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized molecules like polychlorinated biphenyls (PCBs) and their analogues. acs.orgucd.ie Calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G** or 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound. acs.orgnih.govtandfonline.com

The key geometric parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which dictates the molecule's conformation and influences its electronic properties and environmental behavior. acs.org DFT calculations can accurately predict this angle, along with bond lengths and bond angles. For this compound, the presence of halogen atoms at the meta positions allows for relatively free rotation around the central C-C bond compared to ortho-substituted congeners, though electronic repulsion still leads to a non-planar (twisted) ground state geometry.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

The following data is illustrative, based on typical values for similar halogenated biphenyls calculated with DFT methods.

| Parameter | Predicted Value |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C-Br Bond Length | ~1.91 Å |

| C-Cl Bond Length | ~1.75 Å |

| Average C-C (aromatic) Bond Length | ~1.40 Å |

| Average C-H Bond Length | ~1.08 Å |

| Dihedral Angle (C-C-C-C) | 40° - 50° |

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. acs.orgresearchgate.net While HF calculations can provide a fundamental understanding of electronic structure, they often serve as a starting point for more sophisticated methods. acs.org For systems like halogenated biphenyls, DFT methods that include electron correlation are generally considered to compute structural information more accurately than the HF method. acs.org However, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used for very precise calculations of energy and properties, albeit at a significantly higher computational expense. These are often used to benchmark results from more computationally efficient methods like DFT.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low reactivity. conicet.gov.ar

For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the biphenyl system. researchgate.net The presence of electronegative bromine and chlorine atoms can lower the energy levels of these orbitals. Analysis of the HOMO-LUMO gap can provide insights into the molecule's susceptibility to degradation and its electronic transition properties. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound

These values are representative estimates based on calculations for similar halogenated aromatic compounds. mdpi.comconicet.gov.ar

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 eV |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By performing frequency calculations using DFT, a set of vibrational modes and their corresponding frequencies and intensities can be predicted for this compound. tandfonline.com These theoretical predictions allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms.

Key vibrational modes for this molecule would include the C-Br and C-Cl stretching frequencies, the inter-ring C-C stretching, and various C-H and C-C aromatic vibrations. researchgate.net Comparing the simulated spectra with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. For example, studies on monochlorobiphenyls have identified characteristic Raman peaks for C-C-C in-plane stretching modes that can help distinguish between isomers. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

Frequencies are illustrative and based on known ranges for related compounds. tandfonline.comresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aromatic C=C Stretch | 1550 - 1600 |

| C-C Inter-ring Stretch | 1250 - 1300 |

| C-Cl Stretch | 1000 - 1100 |

| C-Br Stretch | 650 - 750 |

| C-C-C In-plane Bend | 600 - 800 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is calculated to predict the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netucsb.edu

For this compound, the MEP map would show negative potential (typically colored red) localized around the electronegative chlorine and bromine atoms. The π-electron clouds of the two aromatic rings would also exhibit negative potential. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms. researchgate.net This information is valuable for understanding how the molecule interacts with other chemical species, including biological macromolecules and environmental reactants.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations are used to study its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. rsc.org

For this compound, MD simulations could be used to explore its conformational dynamics, particularly the rotation around the central C-C bond in different environments (e.g., in a solvent or interacting with a surface). These simulations can reveal the flexibility of the molecule and the preferred dihedral angles over time, providing a dynamic complement to the static picture from quantum chemical optimizations. mdpi.com Furthermore, MD simulations are instrumental in studying how persistent organic pollutants like PCBs bind to biological targets such as proteins, which is a key aspect of understanding their toxicological mechanisms. rsc.org

Conformational Behavior in Solution

The conformational flexibility of the biphenyl scaffold, defined by the dihedral angle (torsion angle) between the two phenyl rings, is a key determinant of its physical and biological properties. For this compound, which lacks ortho-substituents, the rotational barrier around the central C-C bond is relatively low, but not insignificant. The molecule is not planar, adopting a twisted or skewed conformation in its lowest energy state.

Theoretical studies on analogous polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) show that even without ortho-substitution, a non-planar conformation is preferred. nih.govnih.gov The dihedral angle is a result of the balance between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the atoms on adjacent rings. For this compound, the meta-positioned halogen atoms (bromine at C3, chlorine at C3') influence this angle and the rotational energy barrier through a "buttressing effect," which restricts the bending of C-H bonds at the ortho positions (C2, C6, C2', C6'). nih.gov

Computational models, such as those using Density Functional Theory (DFT), can calculate the preferred dihedral angle and the energy required for rotation. For example, studies on 4-chlorobiphenyl (B17849) (PCB 3) and its fluorinated analogues have used methods like DFT B3LYP with 6-31G** basis sets to optimize geometries and calculate rotation energies. acs.org A similar approach for this compound would likely predict a minimum energy dihedral angle in the range of 35-50 degrees in the gas phase.

In solution, the conformational equilibrium is further influenced by interactions with solvent molecules. The use of continuum solvation models, such as the Polarizable Continuum Model (PCM), allows for the calculation of conformational energies in different solvents. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, providing insight into how the solvent polarity stabilizes or destabilizes different conformers.

Table 1: Predicted Conformational Properties of this compound (Analogous Data) This table presents hypothetical data for this compound based on computational studies of similar halogenated biphenyls like 4-chlorobiphenyl.

| Parameter | Gas Phase (Predicted) | In Water (PCM Model, Predicted) | Method Reference |

| Minimum Energy Dihedral Angle | ~42° | ~45° | acs.org |

| Rotational Energy Barrier (kcal/mol) | ~2.5 | ~3.0 | nih.govacs.org |

Interactions with Solvents and Other Molecules

The interactions of this compound with its molecular environment are governed by non-covalent forces, including van der Waals forces, dipole-dipole interactions, and dispersion forces. Computational methods are essential for quantifying these interactions, which dictate properties like solubility and binding affinity to biological receptors.

Solvation energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using both explicit and implicit solvent models. Studies on similar compounds have used methods like the Surface Tension Model (SM5) and PCM at the DFT level to determine the effects of solvation in water. acs.org These calculations typically break down the total interaction energy into components such as electrostatic, polarization, dispersion, and exchange-repulsion energies. acs.orgacs.org The halogen atoms in this compound contribute to its polarity and polarizability, enhancing its interaction with polar solvents.

Interactions with other molecules, particularly biological macromolecules like receptors or enzymes, are modeled using techniques like molecular docking. These simulations predict the preferred binding orientation and affinity of the ligand (this compound) within the active site of a target protein. Scoring functions, which are often empirically based, estimate the binding energy by considering factors like lipophilic interactions, hydrogen bonding (though not dominant for this molecule), and electrostatic contributions. whiterose.ac.uk

Reaction Pathway and Mechanism Modeling

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This includes its formation, typically via cross-coupling reactions, and its degradation or metabolism.

A common synthetic route for asymmetric biphenyls is the Suzuki cross-coupling reaction. acs.org For this compound, this could involve the palladium-catalyzed reaction of a 3-bromophenylboronic acid with 1-chloro-3-iodobenzene (B1293798) or vice versa. Computational modeling can map the entire catalytic cycle, identifying intermediates and transition states to understand the reaction's feasibility and selectivity. chemscene.com

The metabolism of chlorobiphenyls often proceeds via cytochrome P450-mediated hydroxylation. acs.orgacs.org Computational modeling can predict the most likely sites of oxidation by calculating the activation energies for hydrogen abstraction or addition at different positions on the aromatic rings. Furthermore, degradation can occur through reductive dehalogenation, where a halogen atom is replaced by hydrogen. Theoretical studies can model the potential energy surfaces for these reactions, for instance, via halogen-atom transfer (XAT) pathways. europa.eu

Transition State Identification and Energy Barriers

A critical aspect of modeling reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the minimum energy path (MEP) from reactants to products. The energy of the TS relative to the reactants defines the activation energy barrier (Ea), a key parameter for determining reaction rates.

Computational chemistry software packages can locate transition states using various algorithms, such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods. libretexts.org Once a candidate TS structure is found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.orgmdpi.com

For a reaction like the nucleophilic substitution of one of the halogen atoms on this compound, DFT calculations can be employed to model the transition state where the bond to the leaving group is partially broken and the bond to the incoming nucleophile is partially formed. libretexts.org The calculated energy barrier provides a quantitative measure of the reaction's kinetic feasibility. For instance, studies on the decomposition of related halo-alkanes have successfully calculated activation energies for bond fission and molecular elimination pathways. researchgate.net

Kinetics and Thermodynamics of Reactions

With the energies of reactants, transition states, and products calculated, it is possible to determine the key kinetic and thermodynamic parameters for a given reaction. Transition State Theory (TST) is commonly used to calculate the rate constant (k) from the activation free energy (ΔG‡). mdpi.comnih.gov

The Arrhenius equation, k = A * exp(-Ea/RT), can be populated with computationally derived values. The activation energy (Ea) is obtained from the potential energy surface, and the pre-exponential factor (A) can be estimated from the vibrational frequencies of the reactant and transition state structures. mdpi.comrsc.org Rate constants can be calculated over a range of temperatures to understand the temperature dependence of the reaction. For greater accuracy, especially for reactions involving the transfer of light atoms like hydrogen, tunneling corrections (e.g., Wigner or small-curvature tunneling) are often included in the TST calculations. mdpi.com

Thermodynamic properties such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) are calculated from the computed energies and vibrational frequencies of the reactants and products. dss.go.th A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound (e.g., Hydroxylation) This table illustrates the type of data obtained from computational modeling, based on studies of similar compounds.

| Parameter | Calculated Value | Unit | Computational Method Reference |

| Activation Energy (Ea) | 20 - 35 | kcal/mol | researchgate.netnewcastle.edu.au |

| Enthalpy of Reaction (ΔH) | -15 | kcal/mol | dss.go.th |

| Gibbs Free Energy of Reaction (ΔG) | -18 | kcal/mol | dss.go.th |

| Rate Constant at 298 K (k) | 1.5 x 10⁻⁵ | s⁻¹ | mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR are statistical modeling techniques that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govecetoc.org These models are invaluable for predicting the behavior of chemicals like this compound, for which extensive experimental data may be lacking.

The foundation of QSAR/QSPR models is the molecular descriptor, a numerical value derived from the chemical structure. For this compound, these descriptors can be categorized as:

Constitutional: Molecular weight, number of halogen atoms. nih.gov

Topological: Indices describing molecular connectivity and shape.

Quantum-Chemical: Calculated properties such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment (μ), and polarizability (α). nih.govresearchgate.net

These descriptors are used as independent variables in a regression analysis to build a model that can predict a specific endpoint, such as toxicity or soil sorption coefficient (Koc). tandfonline.comucl.ac.uk

Prediction of Reactivity and Environmental Fate

QSAR and QSPR models are widely applied to predict the environmental fate of persistent organic pollutants (POPs), including halogenated biphenyls. ecetoc.orgresearchgate.net By establishing relationships between molecular structure and properties that govern environmental distribution and degradation, these models can estimate key environmental parameters.

For this compound, QSPR models can predict:

Octanol-Water Partition Coefficient (log Kow): A measure of hydrophobicity, which correlates with bioaccumulation potential. Models often use descriptors like molecular surface area or polarizability. researchgate.net

Soil Sorption Coefficient (log Koc): Predicts the tendency of the chemical to bind to soil and sediment. ucl.ac.uk

Henry's Law Constant: Indicates the partitioning between air and water. acs.org

Bioconcentration Factor (BCF): Estimates the accumulation in aquatic organisms from water. tsijournals.comecetoc.org

QSAR models can predict reactivity and toxicity endpoints:

Rate of Degradation: Models can predict half-lives for abiotic (e.g., photolysis) or biotic degradation based on electronic properties like EHOMO and ELUMO. nih.govresearchgate.net